molecular formula C18H15BrN2O2 B12182853 N-(3-acetylphenyl)-2-(4-bromo-1H-indol-1-yl)acetamide

N-(3-acetylphenyl)-2-(4-bromo-1H-indol-1-yl)acetamide

Cat. No.: B12182853
M. Wt: 371.2 g/mol
InChI Key: FNOSBIMFJRSUQW-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(4-bromo-1H-indol-1-yl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a complex structure with an indole ring substituted with a bromine atom and an acetylphenyl group. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-(4-bromo-1H-indol-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Ring: Starting with a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis.

    Bromination: The indole ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Acetylation: The acetylphenyl group can be introduced through Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

    Amidation: Finally, the acetamide linkage is formed by reacting the brominated indole with the acetylphenyl group under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-(4-bromo-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom on the indole ring can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-(4-bromo-1H-indol-1-yl)acetamide depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The indole ring is known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3-acetylphenyl)-2-(1H-indol-1-yl)acetamide: Lacks the bromine atom, which may affect its reactivity and biological activity.

    N-(3-acetylphenyl)-2-(4-chloro-1H-indol-1-yl)acetamide: Substituted with chlorine instead of bromine, which may result in different chemical and biological properties.

Uniqueness

The presence of the bromine atom in N-(3-acetylphenyl)-2-(4-bromo-1H-indol-1-yl)acetamide may enhance its reactivity in substitution reactions and potentially increase its biological activity compared to its non-brominated or differently substituted analogs.

Properties

Molecular Formula

C18H15BrN2O2

Molecular Weight

371.2 g/mol

IUPAC Name

N-(3-acetylphenyl)-2-(4-bromoindol-1-yl)acetamide

InChI

InChI=1S/C18H15BrN2O2/c1-12(22)13-4-2-5-14(10-13)20-18(23)11-21-9-8-15-16(19)6-3-7-17(15)21/h2-10H,11H2,1H3,(H,20,23)

InChI Key

FNOSBIMFJRSUQW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CN2C=CC3=C2C=CC=C3Br

Origin of Product

United States

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